molecular formula C8H15NO2 B15280167 Rel-methyl (2R,6R)-6-methylpiperidine-2-carboxylate

Rel-methyl (2R,6R)-6-methylpiperidine-2-carboxylate

Cat. No.: B15280167
M. Wt: 157.21 g/mol
InChI Key: WGKRYIOBFNLMBX-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-methyl (2R,6R)-6-methylpiperidine-2-carboxylate is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms. This compound is part of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-methyl (2R,6R)-6-methylpiperidine-2-carboxylate typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of an alcohol (methanol) and an acid catalyst to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (2R,6R)-6-methylpiperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methyl group to a carboxyl group, forming a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Rel-methyl (2R,6R)-6-methylpiperidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of rel-methyl (2R,6R)-6-methylpiperidine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Rel-methyl (2R,6R)-6-methylpiperidine-2-carboxylate can be compared with other piperidine derivatives:

    Rel-methyl (2R,6R)-6-methylmorpholine-2-carboxylate: Similar in structure but contains a morpholine ring instead of a piperidine ring.

    Rel-methyl (2R,6R)-6-methylpyrrolidine-2-carboxylate: Contains a pyrrolidine ring, differing in ring size and properties.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the piperidine ring, which can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (2R,6R)-6-methylpiperidine-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-6-4-3-5-7(9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1

InChI Key

WGKRYIOBFNLMBX-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1)C(=O)OC

Canonical SMILES

CC1CCCC(N1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.